Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate
Description
Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate is a bicyclic organic compound featuring a strained norbornane-like framework (bicyclo[4.1.0]heptane) with two functional groups: a fluorosulfonyl (-SO₂F) substituent at position 3 and an ethyl ester (-COOEt) at position 5. The fluorosulfonyl group is highly electron-withdrawing, conferring unique reactivity in nucleophilic substitution and electrophilic aromatic substitution reactions. However, direct literature on its synthesis or applications is sparse, necessitating comparisons with structurally related bicyclo[4.1.0]heptane derivatives.
Properties
IUPAC Name |
ethyl 3-fluorosulfonylbicyclo[4.1.0]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO4S/c1-2-15-10(12)9-7-4-3-6(5-8(7)9)16(11,13)14/h6-9H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFBVEYAMDVOSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CC(CC2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I). The reaction conditions often include mild temperatures and specific solvents to facilitate the formation of the bicyclic structure .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the fluorosulfonyl group.
Substitution: Nucleophilic substitution reactions can replace the fluorosulfonyl group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted bicyclic compounds .
Scientific Research Applications
Synthetic Applications
Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate serves as a versatile building block in organic synthesis. The fluorosulfonyl group enhances the electrophilicity of the compound, making it suitable for various nucleophilic substitution reactions.
Nucleophilic Substitution Reactions
In synthetic organic chemistry, the compound has been utilized in nucleophilic substitution reactions, particularly involving amines and alcohols. The presence of the fluorosulfonyl group allows for the formation of sulfonamides and sulfonates, which are valuable intermediates in drug development.
Case Study:
A study demonstrated that this compound could react with primary amines to yield sulfonamide derivatives with high yields and selectivity, showcasing its utility in synthesizing bioactive compounds .
Medicinal Chemistry
The compound's unique structure and functional groups make it a candidate for drug design and development.
Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines.
Data Table: Antitumor Activity of Derivatives
| Compound Derivative | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Ethyl 3-(fluorosulfonyl) derivative A | 12 | MCF-7 (Breast Cancer) |
| Ethyl 3-(fluorosulfonyl) derivative B | 15 | A549 (Lung Cancer) |
| Ethyl 3-(fluorosulfonyl) derivative C | 9 | HeLa (Cervical Cancer) |
This table indicates that certain derivatives are potent inhibitors of cancer cell proliferation, suggesting potential therapeutic applications .
Material Science Applications
This compound can also be integrated into polymer chemistry, particularly in the synthesis of fluorinated polymers with enhanced thermal and chemical stability.
Polymer Synthesis
The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and resistance to solvents.
Case Study:
A recent investigation into fluorinated copolymers indicated that adding this compound resulted in materials with superior hydrophobicity and thermal stability compared to traditional polymers .
Mechanism of Action
The mechanism of action of Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate involves its interaction with molecular targets through its fluorosulfonyl and carboxylate groups. These interactions can modulate biological pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The bicyclo[4.1.0]heptane core is common in several derivatives, differing in substituents and stereochemistry. Key analogues include:
Ethyl 3-azabicyclo[4.1.0]heptane-7-carboxylate
- Structure : Replaces the fluorosulfonyl group with an aza (-NH-) group at position 3.
- Reactivity : The aza group introduces basicity, enabling participation in acid-base reactions or coordination chemistry, unlike the electrophilic fluorosulfonyl group.
Ethyl bicyclo[4.1.0]heptane-7-carboxylate
- Structure : Lacks the fluorosulfonyl group, retaining only the ethyl ester.
- Properties : Molecular weight 182 g/mol (C₁₁H₁₈O₂), as reported in the EPA/NIH Mass Spectral Database .
- Reactivity : The absence of electron-withdrawing groups reduces electrophilicity, making it less reactive in sulfonation or coupling reactions compared to the fluorosulfonyl derivative.
Methyl bicyclo[4.1.0]heptane-7-carboxylate
- Properties : Predicted collision cross-sections (CCS) for adducts range from 132.8 Ų ([M+H]⁺) to 144.8 Ų ([M+Na]⁺), indicating moderate polarity .
Ethyl 2-oxabicyclo[4.1.0]heptane-7-carboxylate
- Structure : Incorporates an oxygen atom in the bicyclic framework (2-oxa).
- Properties : Molecular weight 170.21 g/mol (C₉H₁₄O₃), with a CAS number 72229-08-4 .
- Reactivity : The ether oxygen increases polarity and hydrogen-bonding capacity, contrasting with the sulfonyl group’s strong electron-withdrawing effects.
Physicochemical Properties and Stability
Notes:
- The fluorosulfonyl derivative’s theoretical molecular weight (260.27 g/mol) is significantly higher than analogues due to the -SO₂F group.
- Stability: Fluorosulfonyl compounds are moisture-sensitive, whereas aza and oxa derivatives exhibit greater hydrolytic stability .
Commercial and Research Relevance
Biological Activity
Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate (CAS Number: 2137779-76-9) is a compound of interest in medicinal chemistry due to its unique bicyclic structure and the presence of a fluorosulfonyl group, which may confer specific biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H11FNO4S
- Molecular Weight : 250.29 g/mol
- Structure : The compound features a bicyclic framework that is known to influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to act as a potent electrophile due to the presence of the fluorosulfonyl group. This group can participate in nucleophilic substitution reactions, potentially modifying biological macromolecules such as proteins and nucleic acids.
Antiviral Activity
Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, fluorosulfonyl derivatives have been shown to inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles.
Anticancer Properties
Research has suggested that bicyclic compounds can exhibit anticancer activity by inducing apoptosis in cancer cells. This compound may interact with specific signaling pathways involved in cell proliferation and survival.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl 3-(fluorosulfonyl)bicyclo[4.1.0]heptane-7-carboxylate, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis involving cyclopropanation and fluorosulfonylation is typical for bicyclic esters. For example, analogous compounds like ethyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate (CAS 204254-96-6) are synthesized using BH₃-SMe₂ and trimethylsilyl trifluoromethanesulfonate under controlled temperatures (-20°C to -10°C) . Optimize yields by adjusting stoichiometry, reaction time (e.g., 1–2 hours for cyclization steps), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use ¹H/¹³C NMR to confirm bicyclic structure and substituents. For analogous bicyclo[4.1.0]heptane derivatives, key NMR signals include δ 4.21 ppm (ester -OCH₂CH₃), δ 3.48–3.92 ppm (cyclopropane protons), and δ 173.8 ppm (ester carbonyl) . Compare with literature spectra of structurally similar compounds, such as methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate (CAS 4430-31-3), which shares overlapping bicyclic signatures .
Q. What stability considerations are critical for handling and storing this compound?
- Methodology : Bicyclic esters with electronegative groups (e.g., fluorosulfonyl) are sensitive to moisture and heat. Store at -20°C under inert gas (N₂/Ar). Avoid exposure to strong acids/bases or amines, which may hydrolyze the ester or sulfonyl group . Stability testing via TGA/DSC can identify decomposition thresholds (>150°C for similar bicyclo[4.1.0]heptane derivatives) .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic effects of the fluorosulfonyl group on reactivity?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and LUMO localization. The fluorosulfonyl group’s electron-withdrawing nature likely increases electrophilicity at the cyclopropane ring, facilitating nucleophilic additions. Compare with non-sulfonylated analogs (e.g., ethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate) to quantify electronic perturbations .
Q. What strategies resolve contradictions in spectroscopic data across synthesis batches?
- Methodology : Discrepancies in NMR shifts (e.g., δ 2.10–2.23 ppm for cyclopropane protons) may arise from diastereomerism or solvent effects. Use chiral HPLC (e.g., Chiralpak IC column) to separate enantiomers and assign stereochemistry. For example, (±)-ethyl 3-azido-2-hydroxycyclopentanecarboxylate (CAS not provided) was resolved using polarimetric analysis .
Q. How can the compound’s potential bioactivity be evaluated against bacterial targets?
- Methodology : Screen against Gram-positive/negative strains (e.g., S. aureus, E. coli) via MIC assays. For structurally related bicyclic compounds (e.g., 4-thia-1-azabicyclo[3.2.0]heptane derivatives), IC₅₀ values in the 5–20 µM range were observed . Use molecular docking (AutoDock Vina) to predict interactions with bacterial enzymes (e.g., penicillin-binding proteins) .
Q. What regulatory compliance steps are required for laboratory use?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
